molecular formula C20H17N3O4S B11581031 (6Z)-3-phenyl-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-phenyl-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11581031
M. Wt: 395.4 g/mol
InChI Key: RYLWYNCDMPIWII-WJDWOHSUSA-N
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Description

(6Z)-3-Phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolothiazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-Phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate under acidic conditions to yield the desired triazolothiazole compound.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-Phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethoxyphenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazolothiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

(6Z)-3-Phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-Phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

(6Z)-3-Phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one: can be compared with other triazolothiazole derivatives:

    Similar Compounds: Other triazolothiazoles, such as 3-phenyl-6-(4-methoxyphenyl)methylidene-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-5-one.

    Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group imparts unique electronic and steric properties, enhancing its biological activity and making it a valuable compound for further research.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(6Z)-3-phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H17N3O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)11-16-19(24)23-18(21-22-20(23)28-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11-

InChI Key

RYLWYNCDMPIWII-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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